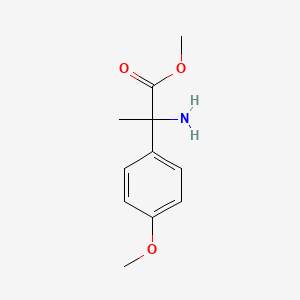

Methyl 2-amino-2-(4-methoxyphenyl)propanoate

説明

Methyl 2-amino-2-(4-methoxyphenyl)propanoate (CAS: listed in ) is an amino acid derivative featuring a methoxy-substituted phenyl ring and an esterified propanoate backbone. Its hydrochloride form () is utilized as a pharmaceutical intermediate, highlighting its role in drug synthesis. The methoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

特性

IUPAC Name |

methyl 2-amino-2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPGDZRQOZUPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride . Another method involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by hydrolysis and reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-2-(4-methoxyphenyl)propanoate typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions

Methyl 2-amino-2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

科学的研究の応用

Chemistry

Methyl 2-amino-2-(4-methoxyphenyl)propanoate serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : Used to create complex molecules with potential therapeutic effects.

- Natural Products : Acts as an intermediate in the synthesis of bioactive natural products.

Biology

The compound has been studied for its biological activity:

- Enzyme Interactions : Investigated for its role in enzyme-substrate interactions, contributing to understanding metabolic pathways.

- Biological Activity : Its derivatives have shown potential in modulating neurotransmitter systems, which is vital for neurological studies.

Medicine

Research indicates that this compound may have various therapeutic applications:

- Anticonvulsant Activity : Derivatives have demonstrated efficacy against seizures, suggesting potential use in treating epilepsy.

- Anticancer Potential : Studies on colorectal cancer cell lines (HCT-116) show significant antiproliferative effects, indicating promise as a lead compound for cancer therapy.

- Neuroprotective Effects : Investigations suggest it may help mitigate neurodegenerative diseases by affecting neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of methyl 2-amino-2-(4-methoxyphenyl)propanoate on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anticonvulsant Efficacy

In another study using the pentylenetetrazole (PTZ) model, derivatives of this compound were tested for anticonvulsant activity. Results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties.

作用機序

The mechanism of action of methyl 2-amino-2-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues differ in substituents, functional groups, and backbone modifications, leading to variations in physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The methoxy group in the target compound increases lipophilicity compared to hydroxyl-substituted analogues (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid), which may improve blood-brain barrier penetration .

- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.

- Conformational Stability: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, favoring reactivity in cycloaddition reactions, unlike the target compound’s rigid α-amino ester structure .

生物活性

Methyl 2-amino-2-(4-methoxyphenyl)propanoate, also known as Methyl (S)-2-amino-3-(4-methoxyphenyl)propanoate, is a chiral compound that has garnered attention for its potential biological activities. This article explores its structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-2-(4-methoxyphenyl)propanoate has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 195.25 g/mol

- Structural Features : The compound contains an amino group, a methoxy substituent on the phenyl ring, and a propanoate backbone which is crucial for its biological interactions.

The biological activity of this compound is largely influenced by its structural features. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with various biological targets. Studies suggest that modifications in the structure can significantly alter its pharmacological profile, particularly its binding affinity to enzymes and receptors.

Antioxidant Activity

Research indicates that Methyl 2-amino-2-(4-methoxyphenyl)propanoate exhibits notable antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Anticancer Potential

Several studies have investigated the anticancer properties of compounds similar to Methyl 2-amino-2-(4-methoxyphenyl)propanoate. For instance:

- Cell Lines Tested : The compound's derivatives have been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

- Results : In vitro studies demonstrate that certain derivatives exhibit significant cytotoxicity against these cancer cells, with some showing higher effectiveness than standard treatments like ascorbic acid in DPPH radical scavenging assays .

Case Studies and Research Findings

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate | 1391466-31-1 | Contains bromine instead of methoxy group | Enhanced anticancer properties |

| Methyl 3-amino-2-(4-bromo-2-methoxyphenyl)propanoate | 2106859-64-5 | Different positioning of amino group | Varies in cytotoxicity |

| Methyl 2-amino-3-(4-methoxyphenyl)propanoate | 436440 | Lacks halogen substituents | Moderate antioxidant activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。